Phenylethanolamine A

Description

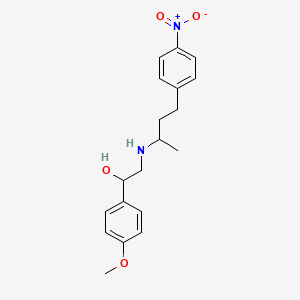

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFPRMEKXKECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenylethanolamine A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is an endogenous trace amine found in humans and various animal species. Structurally similar to key catecholamine neurotransmitters, it plays a significant role in adrenergic signaling and is a crucial substrate in the biosynthesis of epinephrine. This technical guide provides a comprehensive overview of the discovery, natural origin, and synthetic routes of this compound. It details experimental protocols for its isolation and synthesis, presents quantitative data on its biological activities, and illustrates its involvement in key signaling pathways. This document is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.

Discovery and Origin

This compound was first identified as a naturally occurring compound in the human brain in the early 1970s.[1] Its discovery was a significant step in understanding the complexity of trace amine biology and their potential roles in neurotransmission and neuromodulation.

Natural Occurrence:

This compound is an endogenous compound found in various mammalian tissues, including the brain, adrenal medulla, and sympathetic nerves.[2][3] It is considered a trace amine, existing at much lower concentrations than classical neurotransmitters like dopamine and norepinephrine. Its presence in the brain suggests a role in central nervous system function.[1]

Biosynthesis:

This compound is synthesized in the body from the essential amino acid L-phenylalanine. The biosynthetic pathway involves the conversion of L-phenylalanine to phenethylamine, which is then hydroxylated to form this compound. This final step is catalyzed by the enzyme dopamine β-hydroxylase.

Chemical Synthesis

Several methods for the chemical synthesis of this compound have been developed. Early methods involved the reduction of 2-nitro-1-phenyl-ethanol.[2] More contemporary and higher-yielding syntheses are now more commonly employed.

Synthesis via Reduction of Benzoyl Cyanide

A modern and efficient method for synthesizing this compound involves the reduction of benzoyl cyanide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Synthesis via Catalytic Hydrogenation of Benzyl Cyanide

Another established method is the catalytic hydrogenation of benzyl cyanide. This process typically utilizes a Raney nickel catalyst under hydrogen pressure. The addition of ammonia is crucial to minimize the formation of secondary amine byproducts.

Experimental Protocols

Isolation of this compound from Human Brain Tissue (Adapted from Inwang et al., 1973)

This protocol is based on the original method for the isolation and characterization of phenylethanolamine from human brain tissue.

Materials:

-

Human brain tissue

-

Homogenizer

-

Centrifuge

-

Thin-layer chromatography (TLC) apparatus

-

Mass spectrometer

-

Infrared and Ultraviolet spectrophotometers

-

Appropriate solvents and reagents

Procedure:

-

Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform lysate.

-

Extraction: The homogenate is subjected to a series of solvent extractions to separate the amine fraction from other cellular components.

-

Chromatography: The crude extract is then purified using techniques such as thin-layer chromatography (TLC) to isolate individual amine compounds.

-

Characterization: The isolated compound is identified and characterized using a combination of mass spectrometry, infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy to confirm its structure as this compound.

Synthesis of this compound by Reduction of Benzoyl Cyanide

Materials:

-

Benzoyl cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: A solution of benzoyl cyanide in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

-

Reflux: The reaction mixture is gently refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide to decompose the excess LiAlH₄ and precipitate aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).

-

Characterization: The purity and identity of the final product are confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference |

| Physical Properties | |||

| Molar Mass | 137.18 g/mol | ||

| Melting Point | 56-57 °C | ||

| pKₐ (hydrochloride salt) | 8.90 | 25 °C, 10mM | |

| Pharmacokinetics | |||

| Plasma Half-life (dogs) | ~30 minutes | Intravenous administration | |

| Biological Activity | |||

| TAAR1 Receptor | Human TAAR1 expressed in rGαsAV12-664 cells | ||

| R-(-)-enantiomer ED₅₀ | ~1800 nM | ||

| S-(+)-enantiomer ED₅₀ | ~1720 nM | ||

| β₂ Adrenergic Receptor | Competition with ³[H]-CGP-12177 in HEK 293 cells | ||

| Affinity vs. Epinephrine | ~1/400x | ||

| Affinity vs. Norepinephrine | ~1/7x | ||

| Monoamine Transporters | Human transporters expressed in cells | ||

| hSERT Kᵢ (for R-enantiomer) | >100 µM | ||

| hDAT Kᵢ (for R-enantiomer) | >100 µM | ||

| hNET Kᵢ (for R-enantiomer) | >100 µM |

| Enzyme | Substrate/Inhibitor | Kₘ (µM) | Vₘₐₓ (relative) | Reference |

| Phenylethanolamine N-methyltransferase (PNMT) | ||||

| Bovine Adrenal PNMT | R-(-)-Phenylethanolamine | - | Higher affinity | |

| Bovine Adrenal PNMT | S-(+)-Phenylethanolamine | - | Lower affinity | |

| Human PNMT | Phenylethanolamine (PEA) | 200 | 1.0 | |

| Human PNMT | Octopamine | 10 | - | |

| Human PNMT | 3-CF₃-PEA | 1 | - |

Signaling Pathways and Biological Role

This compound exerts its biological effects through interactions with specific receptors and enzymes. Its two primary roles are as a substrate for phenylethanolamine N-methyltransferase (PNMT) and as an agonist at the trace amine-associated receptor 1 (TAAR1).

Role in Epinephrine Biosynthesis

This compound is a key substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. In this reaction, PNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the amine group of norepinephrine. This compound can also be N-methylated by PNMT.

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by trace amines, including this compound, leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), primarily through Gs protein coupling. TAAR1 can also couple to Gq proteins. This signaling cascade can modulate the activity of protein kinase A (PKA) and protein kinase C (PKC), influencing a variety of downstream cellular processes. TAAR1 activation has been shown to modulate the function of monoamine transporters, suggesting a role in regulating the levels of other neurotransmitters like dopamine and serotonin.

Conclusion

This compound is a multifaceted endogenous molecule with significant implications for neuropharmacology and drug development. Its role as a precursor in epinephrine synthesis and its activity at the TAAR1 receptor highlight its importance in adrenergic and monoaminergic signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the physiological functions and therapeutic potential of this intriguing trace amine. Future research may focus on elucidating its specific roles in various neurological and psychiatric conditions, potentially paving the way for novel therapeutic interventions.

References

An In-Depth Technical Guide to Phenylethanolamine A versus Other Beta-Adrenergic Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Phenylethanolamine A (PEA) and other prominent beta-adrenergic agonists. While quantitative data for PEA remains limited in publicly accessible literature, this document synthesizes the available information and presents it in the context of well-characterized agonists such as isoproterenol, salbutamol, clenbuterol, and dobutamine. The guide delves into the core aspects of their pharmacology, including receptor selectivity, binding affinity, and functional potency. Detailed experimental protocols for key assays used in the characterization of these compounds are provided, alongside visualizations of the beta-adrenergic signaling pathway and a typical experimental workflow for agonist evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of beta-adrenergic modulators.

Introduction to Beta-Adrenergic Agonists

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating a wide array of physiological processes, including cardiovascular function, bronchodilation, and metabolism. They are classified into three main subtypes: β1, β2, and β3. Agonists of these receptors are of significant therapeutic interest and are used in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and overactive bladder. The therapeutic efficacy and side-effect profile of a β-adrenergic agonist are largely determined by its selectivity and potency at these different receptor subtypes.

This compound: An Overview

This compound (PEA), also known as β-hydroxyphenethylamine, is a trace amine with a chemical structure similar to endogenous catecholamines like norepinephrine and epinephrine. It is also known to be a byproduct in the synthesis of Ractopamine. While it is established that PEA acts as a beta-adrenergic agonist, comprehensive quantitative data on its binding affinity (Ki) and functional potency (EC50) across the three beta-receptor subtypes are not widely available in peer-reviewed literature.

Available research indicates that racemic phenylethanolamine has approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine for the β2-adrenergic receptor in competition binding assays using transfected HEK 293 cells.[1] Studies on lipolysis in rat and hamster adipocytes suggest that PEA has about half the intrinsic activity of the non-selective agonist isoproterenol. This effect was inhibited by β1 and β2 antagonists, but not by a β3 antagonist, suggesting that its primary action in this model is via β1 and/or β2 receptors.[1]

Comparative Analysis of Beta-Adrenergic Agonists

To provide a clear comparison of the pharmacological profiles of various beta-adrenergic agonists, the following tables summarize their binding affinities (pKi) and functional potencies (pEC50) at human β1, β2, and β3 adrenergic receptors. The data for isoproterenol, salbutamol, and clenbuterol are primarily sourced from a comprehensive study by Baker (2010) conducted on stably transfected CHO-K1 cells, ensuring consistency and direct comparability. Data for dobutamine is compiled from various sources.

Table 1: Comparative Binding Affinities (pKi) of Beta-Adrenergic Agonists

| Compound | pKi at β1-AR | pKi at β2-AR | pKi at β3-AR | Predominant Selectivity |

| Isoproterenol | 7.1 | 7.5 | 6.5 | Non-selective |

| Salbutamol | 5.4 | 6.4 | 5.2 | β2 > β1 ≈ β3 |

| Clenbuterol | 6.4 | 7.8 | 6.0 | β2 >> β1 > β3 |

| Dobutamine | 5.6 | 4.6 | - | β1 > β2 |

Note: pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (pEC50) of Beta-Adrenergic Agonists (cAMP Accumulation)

| Compound | pEC50 at β1-AR | pEC50 at β2-AR | pEC50 at β3-AR | Predominant Selectivity |

| Isoproterenol | 8.0 | 8.2 | 7.8 | Non-selective |

| Salbutamol | 6.1 | 7.5 | 5.9 | β2 >> β1 ≈ β3 |

| Clenbuterol | 6.7 | 8.1 | 6.5 | β2 >> β1 > β3 |

| Dobutamine | 6.8 | 5.4 | - | β1 > β2 |

Note: pEC50 = -log(EC50). A higher pEC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Agonist Characterization

The characterization of a novel beta-adrenergic agonist typically follows a structured workflow, from initial binding studies to functional assays and selectivity profiling.

Caption: A typical experimental workflow for characterizing a novel beta-adrenergic agonist.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific beta-adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-AR antagonist).

-

Test compound (unlabeled agonist).

-

Non-specific binding control: Propranolol (a non-selective β-AR antagonist) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

Objective: To measure the ability of a test compound to stimulate adenylyl cyclase activity, a direct downstream effector of Gs-coupled beta-adrenergic receptors.

Materials:

-

Cell membranes from cells expressing the target beta-adrenergic receptor.

-

Test compound.

-

Assay buffer: 25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 8.0.

-

ATP (substrate for adenylyl cyclase).

-

GTP (required for G protein activation).

-

cAMP standard solutions.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Reaction termination solution (e.g., 0.5 M HCl).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Prepare dilutions of the test compound.

-

In reaction tubes, combine the cell membranes, assay buffer, GTP, and the phosphodiesterase inhibitor.

-

Add the test compound at various concentrations or a vehicle control.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the termination solution.

-

Quantify the amount of cAMP produced using a suitable detection method, comparing the results to a standard curve generated with known concentrations of cAMP.

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Intact Cell cAMP Accumulation Assay

Objective: To measure the functional potency of a test compound in stimulating cAMP production in whole cells.

Materials:

-

Whole cells expressing the target beta-adrenergic receptor (e.g., CHO-K1 or HEK-293 cells).

-

Cell culture medium.

-

Test compound.

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

-

Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Add the test compound at various concentrations and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion

This technical guide has provided a comparative framework for understanding the pharmacology of this compound in the context of other well-established beta-adrenergic agonists. While the lack of comprehensive quantitative data for PEA highlights an area for future research, the provided information on its qualitative activity, coupled with the detailed data and protocols for comparator agonists, offers a valuable resource for scientists in the field. The presented experimental methodologies and workflow diagrams serve as a practical guide for the characterization of novel beta-adrenergic modulators, facilitating the discovery and development of new therapeutics with improved selectivity and efficacy.

References

The Core Mechanism of Action of Phenylethanolamine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine A is a synthetic compound belonging to the phenylethanolamine class, which also includes endogenous catecholamines like epinephrine and norepinephrine.[1] Classified as a β-adrenergic agonist, it is recognized for its significant cardiovascular effects and its illicit use as a growth promoter in livestock.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with adrenergic receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways. Due to a lack of extensive research specifically on this compound, this guide incorporates data from closely related phenylethanolamines to provide a robust model of its pharmacological activity.

Introduction to this compound

This compound shares the characteristic β-phenylethylamine backbone with other adrenergic agonists. Its chemical structure allows it to interact with adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs) that are the primary targets of catecholamines. The physiological responses to this compound are mediated through the activation of these receptors and their downstream signaling pathways.

Interaction with Adrenergic Receptors

Receptor Binding Affinity

Research on racemic phenylethanolamine has demonstrated its interaction with the β2-adrenergic receptor. In a competitive binding assay using transfected HEK 293 cells, phenylethanolamine showed an affinity for the β2 receptor that was approximately 1/400th that of epinephrine and 1/7th that of norepinephrine. This suggests that while this compound is a β-adrenergic agonist, its potency may be lower than that of endogenous catecholamines.

The structure-activity relationship (SAR) of phenylethanolamines indicates that substitutions on the aromatic ring and the ethanolamine side chain can significantly influence receptor selectivity and affinity. The specific substitutions in this compound are expected to modulate its binding profile to β1, β2, and β3-adrenergic receptor subtypes, as well as potential off-target interactions with α-adrenergic receptors.

Table 1: Comparative Binding Affinity of Phenylethanolamine at the β2-Adrenergic Receptor

| Compound | Relative Affinity (vs. Epinephrine) | Relative Affinity (vs. Norepinephrine) |

| Phenylethanolamine | ~1/400 | ~1/7 |

Data derived from studies on racemic phenylethanolamine in transfected HEK 293 cells.

Signal Transduction Pathways

As a β-adrenergic agonist, this compound is expected to activate the canonical Gs-protein signaling cascade upon binding to β-adrenergic receptors.

G-Protein Coupling and Adenylyl Cyclase Activation

Activation of β-adrenergic receptors by an agonist like this compound induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

Downstream Effectors of cAMP

The increase in intracellular cAMP levels activates protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream target proteins, leading to a wide range of cellular responses, including metabolic changes, muscle contraction or relaxation, and gene expression modulation.

Experimental Protocols

The characterization of the mechanism of action of compounds like this compound relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays are crucial for quantifying the binding parameters of this compound to various adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines like CHO or HEK 293).

-

A high-affinity radioligand specific for the receptor (e.g., [³H]-dihydroalprenolol for β-receptors).

-

Non-labeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of non-labeled this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its efficacy as an agonist.

Objective: To determine the EC₅₀ and Emax of this compound for stimulating cAMP production via a specific β-adrenergic receptor.

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest.

-

This compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

-

Cell culture medium and plates.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Conclusion and Future Directions

This compound exerts its effects primarily as a β-adrenergic agonist, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. While its precise pharmacological profile is not as extensively documented as that of other phenylethanolamines, the available data and the well-established mechanism of action for this class of compounds provide a strong framework for understanding its physiological and toxicological effects.

Future research should focus on conducting comprehensive receptor binding and functional assays specifically with this compound to determine its affinity and efficacy at all adrenergic receptor subtypes. Such studies would provide a more complete picture of its pharmacological profile, including its potential for receptor selectivity and off-target effects. This information is critical for a thorough risk assessment related to its use and for the development of more specific therapeutic agents targeting the adrenergic system.

References

- 1. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacological Properties of Phenylethanolamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is a trace amine structurally related to other phenethylamines and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] As an endogenous compound, it plays a role in neurotransmission and neuromodulation. Its structural similarity to adrenergic agonists has led to its investigation for a range of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its receptor interactions, functional effects, and the experimental methodologies used to elucidate these properties.

Receptor Binding and Functional Activity

This compound interacts with several receptor systems, primarily adrenergic receptors and trace amine-associated receptors (TAARs). Its affinity and functional effects vary across different receptor subtypes and species.

Adrenergic Receptor Interactions

This compound exhibits activity at both α- and β-adrenergic receptors. Early studies suggested that its cardiovascular and other physiological effects were consistent with actions on these receptors.[1]

| Receptor Subtype | Ligand | Species | Assay Type | Value | Unit | Reference |

| β2 Adrenergic | Racemic Phenylethanolamine | Human (transfected HEK 293 cells) | Competition binding with [3H]-CGP-12177 | ~1/400th affinity of epinephrine | - | [1] |

| β2 Adrenergic | Racemic Phenylethanolamine | Human (transfected HEK 293 cells) | Competition binding with [3H]-CGP-12177 | ~1/7th affinity of norepinephrine | - | [1] |

| β-Adrenergic (general) | Phenylethanolamine derivatives | Human (recombinant) | Binding affinity | Variable selectivity for β3 over β1 and β2 | - | [2] |

| α1-Adrenergic | Phenylethanolamine derivative (SWR-0098NA) | Human (recombinant) | Binding affinity | 3 to 22-fold higher selectivity for α1 vs. β subtypes | - |

Trace Amine-Associated Receptor 1 (TAAR1) Activity

This compound is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).

| Enantiomer | Assay System | Parameter | Value | Unit | Reference |

| R-(-)-Phenylethanolamine | Human TAAR1 expressed in rGαsAV12-664 cells | ED50 | ~1800 | nM | |

| R-(-)-Phenylethanolamine | Human TAAR1 expressed in rGαsAV12-664 cells | Emax | ~110 | % | |

| S-(+)-Phenylethanolamine | Human TAAR1 expressed in rGαsAV12-664 cells | ED50 | ~1720 | nM | |

| S-(+)-Phenylethanolamine | Human TAAR1 expressed in rGαsAV12-664 cells | Emax | ~105 | % | |

| β-Phenethylamine (for comparison) | Human TAAR1 expressed in rGαsAV12-664 cells | ED50 | ~106 | nM | |

| β-Phenethylamine (for comparison) | Human TAAR1 expressed in rGαsAV12-664 cells | Emax | ~100 | % |

In Vitro and In Vivo Pharmacological Effects

Cardiovascular Effects

Intravenous administration of this compound produces a rapid increase in blood pressure. However, it has little to no effect when administered by other routes, such as subcutaneously or orally. In dogs, intravenous doses of 10-30 mg/kg led to increased pupil diameter, decreased body temperature, and variable effects on heart rate. Other observed effects include profuse salivation and piloerection.

Central Nervous System (CNS) Effects

In animals pretreated with monoamine oxidase inhibitors (MAOIs), this compound exerts weaker amphetamine-like effects compared to its precursor, 2-phenylethylamine (PEA). In non-pretreated animals, it has been observed to shorten electroshock latency and prolong the duration of visual evoked responses. Studies in mice have also suggested an analgesic effect of this compound, which may be mediated by serotonergic neurons.

Effects on Lipolysis

The effect of this compound on lipolysis is species-dependent. It does not significantly stimulate lipolysis in cultured adipocytes from guinea pigs or humans. However, moderate stimulation of lipolysis (approximately half the intrinsic activity of isoprenaline) is observed in adipocytes from rats or hamsters. This lipolytic effect is inhibited by non-selective β-blockers and selective β1- and β2-antagonists, but not by a selective β3-antagonist.

Role in Biotransformation: Substrate for PNMT

This compound is an excellent substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the conversion of norepinephrine to epinephrine by transferring a methyl group from S-adenosyl-L-methionine (AdoMet). The R-(-)-enantiomer of phenylethanolamine is the preferred substrate for bovine adrenal PNMT.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Male Sprague-Dawley rats are decapitated, and the cerebral cortex is dissected and homogenized in ice-cold 50 mM Tris/HCl buffer (pH 7.7 at 25 °C). The homogenate is centrifuged three times at 50,000 x g for 10 minutes, with resuspension in fresh buffer between each centrifugation. The final pellet is homogenized in 200 volumes (w/v) of the same buffer.

-

Assay Conditions: A typical assay mixture contains the membrane preparation, a radioligand (e.g., [3H]clonidine), and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the bound ligand is then measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vitro Lipolysis Assay in Adipocytes

Objective: To assess the effect of this compound on lipolysis in cultured adipocytes.

Methodology:

-

Cell Culture: Adipocytes (e.g., from rat or hamster) are cultured to maturity.

-

Treatment: The cultured adipocytes are incubated with various concentrations of this compound or a positive control (e.g., isoprenaline).

-

Sample Collection: Aliquots of the culture medium are collected at different time points.

-

Glycerol/Free Fatty Acid Measurement: The concentration of glycerol or free fatty acids released into the medium is quantified using a colorimetric or fluorometric assay kit. The principle often involves a coupled enzyme reaction that produces a detectable product.

-

Data Analysis: The rate of lipolysis is determined by the amount of glycerol or free fatty acids released over time.

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Assay

Objective: To determine the inhibitory potency of compounds on human PNMT (hPNMT) activity using this compound as a substrate.

Methodology:

-

Enzyme Preparation: Recombinant hPNMT is expressed and purified.

-

Assay Mixture: A typical assay mixture includes 0.5 M phosphate buffer (pH 8.0), unlabeled S-adenosyl-L-methionine (AdoMet), [methyl-3H]AdoMet, this compound as the substrate, the test inhibitor at various concentrations, and the hPNMT enzyme preparation.

-

Incubation: The reaction mixture is incubated at 37 °C for 30 minutes.

-

Quenching and Extraction: The reaction is stopped by adding a borate buffer (pH 10.0). The methylated product is then extracted with an organic solvent mixture (e.g., toluene/isoamyl alcohol).

-

Detection: A portion of the organic layer is transferred to a scintillation vial, and the radioactivity is counted.

-

Data Analysis: Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme kinetic models.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Leading to Lipolysis

References

In Vivo Effects of Phenylethanolamine A in Swine: A Technical Guide

Disclaimer: Direct peer-reviewed research on the in vivo effects of Phenylethanolamine A in swine is exceptionally limited. Therefore, this technical guide will draw parallels from the extensive research conducted on other beta-adrenergic agonists, primarily ractopamine, to infer the potential effects and mechanisms of action of this compound in swine. This information is intended for researchers, scientists, and drug development professionals as a theoretical framework and should be interpreted with caution until direct studies on this compound in swine become available.

Introduction to this compound and Beta-Adrenergic Agonists

This compound is a phenylethanolamine compound and, like other beta-adrenergic agonists (β-agonists), is expected to interact with beta-adrenergic receptors in animal tissues. These receptors are integral to the regulation of metabolic processes, including protein synthesis and fat breakdown. In livestock production, certain β-agonists are utilized to enhance growth performance and improve carcass characteristics by shifting nutrient partitioning towards muscle accretion and away from fat deposition.

While specific data for this compound in swine is scarce, the well-documented effects of ractopamine hydrochloride, a β-agonist approved for use in swine in several countries, provide a valuable model for understanding the potential physiological impacts of this class of compounds.

Potential In Vivo Effects on Growth Performance

Based on studies of ractopamine in finishing pigs, the administration of a β-agonist like this compound could potentially lead to improvements in key growth performance indicators.

Table 1: Potential Effects of a Beta-Adrenergic Agonist (based on Ractopamine studies) on Swine Growth Performance

| Parameter | Potential Effect | Magnitude of Change (based on Ractopamine) | Reference |

| Average Daily Gain (ADG) | Increase | 21% to 24% increase | [1] |

| Feed Efficiency (G:F) | Improvement | 10% to 20% improvement | [1] |

| Feed Intake | No significant change or slight decrease | Variable | [1] |

| Final Body Weight | Increase | Significant increase | [2] |

Note: The magnitudes are indicative and derived from studies on ractopamine; the actual effects of this compound may differ.

Potential In Vivo Effects on Carcass Characteristics

The primary mode of action of β-agonists involves the repartitioning of nutrients, which directly impacts carcass composition. Supplementation with a compound like this compound would be expected to produce leaner carcasses with increased muscle mass.

Table 2: Potential Effects of a Beta-Adrenergic Agonist (based on Ractopamine studies) on Swine Carcass Characteristics

| Parameter | Potential Effect | Magnitude of Change (based on Ractopamine) | Reference |

| Loin Eye Area (LEA) | Increase | 21% increase | [1] |

| Backfat Thickness | Decrease | Lower backfat thickness | |

| Carcass Yield | Increase | Greater carcass yield | |

| Hot Carcass Weight | Increase | Increased weight | |

| Lean Percentage | Increase | Higher lean percentage | |

| Marbling Score | No significant impact | Variable, but generally not negatively affected |

Note: The magnitudes are indicative and derived from studies on ractopamine; the actual effects of this compound may differ.

Experimental Protocols (Based on Ractopamine Studies)

Detailed methodologies are crucial for the valid assessment of any feed additive. The following protocols are based on well-documented ractopamine feeding trials in swine.

Animal Model and Housing

-

Animals: Finishing pigs (barrows and gilts) of a specific genetic line, typically starting the trial at a body weight of around 68 kg to 89 kg.

-

Housing: Pigs are housed in pens with a set number of animals per pen, allowing for the assessment of group performance. Pens are equipped with feeders and waterers to allow for ad libitum access to feed and water. Environmental conditions such as temperature and ventilation are controlled and monitored.

Dietary Treatments and Administration

-

Control Diet: A basal diet formulated to meet or exceed the nutrient requirements for finishing pigs, without the addition of the β-agonist.

-

Treatment Diets: The basal diet supplemented with the β-agonist at varying concentrations (e.g., 0, 10, or 20 ppm for ractopamine). The compound is typically incorporated into the feed as a premix.

-

Feeding Period: The treatment diets are generally fed for a defined period before slaughter, often the final 21 to 42 days of the finishing phase.

Data Collection

-

Growth Performance: Individual pig weights and feed consumption per pen are recorded at the beginning and end of the trial period to calculate ADG, average daily feed intake, and G:F.

-

Carcass Data: Following the feeding trial, pigs are transported to a slaughter facility. After a standard resting period, they are slaughtered. Hot carcass weight is recorded, and after a chilling period (e.g., 24 hours), cold carcass weight, loin eye area, and backfat thickness at a specific location (e.g., 10th rib) are measured.

-

Meat Quality: Parameters such as muscle pH, color, firmness, and water-holding capacity may also be evaluated on specific cuts like the longissimus dorsi muscle.

Postulated Mechanism of Action: Beta-Adrenergic Signaling

The effects of β-agonists are mediated through their interaction with beta-adrenergic receptors on the surface of muscle and fat cells. In swine, both β1 and β2-adrenergic receptors are present in skeletal muscle and adipose tissue, with a predominance of β1 receptors.

Signaling Pathway in Muscle and Adipose Tissue

The binding of a β-agonist like this compound to its receptor is hypothesized to initiate a cascade of intracellular events.

Caption: Postulated beta-adrenergic signaling pathway in swine tissues.

Upon activation, the Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to:

-

In skeletal muscle: Increased rates of protein synthesis and decreased rates of protein degradation, resulting in muscle hypertrophy.

-

In adipose tissue: Increased lipolysis (breakdown of fat) and decreased lipogenesis (synthesis of fat), leading to a reduction in fat mass.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating a feed additive in swine.

Caption: A representative experimental workflow for a swine feeding trial.

Conclusion

References

The Nexus of Substrate and Enzyme: A Technical Guide to Phenylethanolamine and PNMT

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway, and its interaction with the model substrate, Phenylethanolamine. Note: The nomenclature "Phenylethanolamine A" is not standard; this document refers to the well-characterized compound Phenylethanolamine (PEOH), a beta-hydroxylated phenethylamine that serves as an excellent substrate for PNMT studies.[1] This guide details the enzymatic mechanism, presents key quantitative data, outlines experimental protocols, and visualizes core concepts to support advanced research and development in pharmacology and neurobiology.

Phenylethanolamine N-methyltransferase (PNMT): The Architect of Adrenaline

Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28) is a critical enzyme primarily located in the adrenal medulla and in select neurons of the central nervous system.[2][3] Its principal biological function is to catalyze the final step in the synthesis of catecholamines: the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline).[4][5] This is achieved by transferring a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. The production of epinephrine, a key hormone and neurotransmitter in the "fight-or-flight" response, is thus critically dependent on PNMT activity. The enzyme's expression and activity are regulated by stress and glucocorticoids, highlighting its role in the physiological stress response.

The enzymatic reaction proceeds via a direct SN2 mechanism, where the nitrogen atom of the phenylethanolamine substrate acts as a nucleophile, attacking the electrophilic methyl group of SAM. Kinetic studies have established that the methyl transfer is the rate-limiting step of the reaction.

The Catecholamine Biosynthesis Pathway

The synthesis of epinephrine is a multi-step enzymatic process starting from the amino acid L-tyrosine. PNMT catalyzes the final, crucial conversion. Understanding this pathway is essential for contextualizing the role of PNMT and identifying potential targets for therapeutic intervention.

Caption: The catecholamine biosynthesis pathway, highlighting the final step catalyzed by PNMT.

Quantitative Analysis: Substrate and Inhibitor Kinetics

The interaction of various substrates and inhibitors with PNMT has been extensively characterized. Phenylethanolamine (PEOH) is often used as a model substrate in kinetic assays due to its simpler structure compared to the endogenous substrate, norepinephrine.

Table 1: Kinetic Parameters of hPNMT Substrates

This table summarizes the Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiencies (kcat/Km) for various substrates of human PNMT (hPNMT).

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Norepinephrine | 16 | N/A | N/A | |

| Phenylethanolamine (PEOH) | ~4000 | 2.8 | 11.7 | |

| p-Octopamine | 200 | 1.9 | 158.3 | |

| 3-CF3-PEOH | 20 | 0.9 | 750 | |

| S-Adenosylmethionine (SAM) | 5.7 | N/A | N/A | |

| Co-substrate with Norepinephrine |

Table 2: Inhibition Constants of Selected PNMT Inhibitors

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several well-characterized and novel PNMT inhibitors.

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference |

| SK&F 64139 | Substrate Analogue | 1.6 | N/A | |

| SK&F 29661 | Substrate Analogue | 120 | N/A | |

| Inhibitor 3 | Transition-State Analogue | 12.0 | N/A | |

| Inhibitor 4 | 2nd Gen. TS Analogue | 1.2 | 81 (cell-based) | |

| LY-134046 | PNMT Inhibitor | N/A | N/A | |

| CGS 19281A | PNMT Inhibitor | N/A | N/A |

Experimental Protocols for PNMT Analysis

Studying the interaction between PNMT and its ligands requires robust and specific assays. The following sections detail the methodologies for key experiments cited in PNMT research.

Radiolabel-Based Enzyme Activity Assay

This classic method provides high sensitivity for measuring methyl transfer.

-

Principle : This assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to the substrate (e.g., Phenylethanolamine). The amount of radiolabeled product formed is directly proportional to enzyme activity.

-

Methodology :

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 8.0), the methyl acceptor substrate (e.g., 200 µM PEOH), and [3H]-SAM (e.g., 5 µM).

-

Initiation : Initiate the reaction by adding purified hPNMT enzyme.

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes).

-

Quenching : Stop the reaction by adding an acid or a high pH buffer (e.g., 0.5 M boric acid, pH 10.0).

-

Separation : Separate the radiolabeled product from the unreacted [3H]-SAM using High-Performance Liquid Chromatography (HPLC).

-

Detection : Quantify the radioactivity in the product fraction using a scintillation counter.

-

-

Data Analysis : Calculate initial reaction velocities from the amount of product formed over time. Use these velocities to determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.

Coupled-Enzyme Spectrophotometric Assay

A continuous, non-radioactive method suitable for high-throughput screening of inhibitors.

-

Principle : This assay couples the PNMT reaction to a second enzymatic reaction. PNMT produces S-adenosyl-L-homocysteine (SAH) as a byproduct. A coupling enzyme, SAH-deaminase, catalyzes the deamination of SAH to S-inosyl-L-homocysteine (SIH). This conversion results in a measurable decrease in absorbance at ~263 nm, which is monitored continuously.

-

Methodology :

-

Assay Mixture : In a 96-well UV-transparent plate, prepare a mixture containing buffer, the methyl acceptor substrate, SAM, and an excess of the coupling enzyme SAH-deaminase. If testing inhibitors, include them at various concentrations.

-

Initiation : Start the reaction by adding purified hPNMT.

-

Monitoring : Immediately place the plate in a spectrophotometer capable of reading 96-well plates (e.g., SpectraMax). Monitor the decrease in absorbance at 263 nm over time at a constant temperature.

-

-

Data Analysis : The rate of absorbance change is proportional to the rate of the PNMT reaction. This allows for the direct calculation of initial velocities and the determination of inhibition constants (Ki) for various compounds.

Caption: Workflow for the coupled-enzyme spectrophotometric assay for PNMT activity.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding between PNMT and its ligands.

-

Principle : ITC measures the heat released or absorbed during the binding of a ligand (e.g., an inhibitor) to a macromolecule (PNMT). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

-

Methodology :

-

Preparation : Place a solution of purified hPNMT (e.g., 35-40 µM) in the sample cell of the calorimeter. Load a solution of the inhibitor (e.g., 200-250 µM) into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

-

Titration : Perform a series of small, sequential injections of the inhibitor solution into the PNMT solution at a constant temperature (e.g., 25°C).

-

Heat Measurement : A sensitive detector measures the minute heat changes that occur after each injection until the enzyme becomes saturated with the inhibitor.

-

-

Data Analysis : The raw data (heat per injection) is integrated and plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Conclusion

Phenylethanolamine N-methyltransferase remains a subject of intense study due to its fundamental role in neuroendocrine function and its implication in various pathological states. Phenylethanolamine serves as a valuable tool, allowing for detailed kinetic and structural investigations of the enzyme's mechanism. The experimental protocols outlined herein—from classic radiolabel assays to modern biophysical techniques—provide a robust framework for researchers and drug developers to probe PNMT function and discover novel, potent, and specific inhibitors. Such efforts are crucial for elucidating the role of epinephrine in the central nervous system and for developing new therapeutic strategies for conditions ranging from hypertension to neurodegenerative diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Catecholamine Production: A Technical Guide to the Biosynthesis of Phenylethanolamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of phenylethanolamines, a class of molecules central to physiological regulation and the focus of extensive pharmacological development. This document details the core biochemical pathway, presents quantitative enzymatic data, outlines key experimental protocols, and visualizes the intricate regulatory networks governing this critical biological process.

The Phenylethanolamine Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of phenylethanolamines, which includes the vital catecholamines dopamine, norepinephrine, and epinephrine, is a four-step enzymatic pathway primarily occurring in the adrenal medulla and catecholaminergic neurons.[1] The pathway commences with the amino acid L-tyrosine and culminates in the production of epinephrine.

The key enzymes involved in this pathway are:

-

Tyrosine Hydroxylase (TH) : The rate-limiting enzyme of the pathway.[2]

-

DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC).

-

Dopamine β-hydroxylase (DBH) .

-

Phenylethanolamine N-methyltransferase (PNMT) : The terminal enzyme, responsible for the conversion of norepinephrine to epinephrine.[3][4]

The sequential conversion of substrates is as follows: L-Tyrosine → L-DOPA → Dopamine → Norepinephrine → Epinephrine

Quantitative Enzyme Kinetics

The efficiency and rate of phenylethanolamine synthesis are dictated by the kinetic properties of the involved enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate.

| Enzyme | Substrate | Km (µM) | Vmax | Organism/Source |

| Tyrosine Hydroxylase | L-Tyrosine | 136 | 7.1 µmol/min/mg of catalytic subunit | Rat Pheochromocytoma |

| DOPA Decarboxylase | L-DOPA | 710 | 39.1 pmol dopamine/min/ml | Human Plasma (Control) |

| Dopamine β-hydroxylase | Dopamine | 2000 | Not Specified | Bovine Adrenal Gland |

| PNMT | Norepinephrine | 16 | Not Specified | Bovine Adrenals |

| SAM | 5.7 | Not Specified | Bovine Adrenals |

Regulation of the Pathway: A Focus on PNMT

The final and committing step in epinephrine synthesis is tightly regulated, primarily at the level of the PNMT gene. Glucocorticoids, released from the adrenal cortex in response to stress, are major regulators of PNMT expression.[3] This regulation is mediated by the glucocorticoid receptor (GR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.

Upon binding to glucocorticoids, the GR translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) in the promoter region of the PNMT gene, thereby stimulating its transcription. This hormonal regulation is further modulated by the synergistic action of other transcription factors, including Early growth response protein 1 (Egr-1), Specificity protein 1 (Sp1), and Activator protein 2 (AP-2).

Experimental Protocols

Accurate measurement of the enzymatic activities in the phenylethanolamine biosynthesis pathway is crucial for research and drug development. Below are summaries of established protocols for each of the four key enzymes.

Tyrosine Hydroxylase (TH) Activity Assay

Principle: This assay measures the conversion of L-tyrosine to L-DOPA. The product, L-DOPA, is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Methodology:

-

Tissue Preparation: Homogenize tissue samples (e.g., brain tissue, adrenal glands) in a suitable buffer.

-

Incubation: Incubate the tissue homogenate with L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4), catalase, and an inhibitor of DOPA decarboxylase (e.g., NSD-1055) to prevent further metabolism of L-DOPA. For some tissues, the addition of Fe2+ ions may be required for full activity.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Quantification: Centrifuge the sample to pellet proteins. Filter the supernatant and directly inject it into an HPLC system equipped with a coulometric electrochemical detector for the quantification of L-DOPA.

DOPA Decarboxylase (DDC) Activity Assay

Principle: This assay measures the conversion of L-DOPA to dopamine. The product, dopamine, can be quantified using various methods, including HPLC with electrochemical detection.

Methodology:

-

Enzyme Source: Use a purified or partially purified DDC enzyme preparation or tissue homogenate.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, L-DOPA as the substrate, and pyridoxal-5'-phosphate (PLP) as the cofactor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid.

-

Quantification: Analyze the reaction mixture to quantify the amount of dopamine produced. This is commonly achieved using HPLC with electrochemical detection.

Dopamine β-hydroxylase (DBH) Activity Assay

Principle: This assay measures the conversion of dopamine to norepinephrine. The product, norepinephrine, is quantified by HPLC with electrochemical detection.

Methodology:

-

Enzyme Preparation: Solubilize DBH from tissue extracts and enrich the enzyme by adsorbing it onto Concanavalin A-Sepharose. This step also removes endogenous catecholamines and inhibitors.

-

Enzymatic Reaction: The enzymatic assay is carried out with DBH still adsorbed to the Concanavalin A-Sepharose. The reaction mixture includes dopamine as the substrate and ascorbic acid as a cofactor. Optimal Cu2+ concentrations need to be determined for different tissues (e.g., 3 µM for bovine adrenal gland and 10 µM for rat brain).

-

Product Quantification: The reaction product, norepinephrine, is determined by HPLC with electrochemical detection.

Phenylethanolamine N-methyltransferase (PNMT) Activity Assay

Principle: This assay measures the conversion of norepinephrine to epinephrine by quantifying the formation of S-adenosyl-L-homocysteine (SAH), a co-product of the reaction, using HPLC with ultraviolet (UV) detection.

Methodology:

-

Enzyme Preparation: Use a partially purified PNMT preparation (e.g., from bovine adrenals).

-

Incubation: Incubate the enzyme with norepinephrine and S-adenosyl-L-methionine (SAM) as co-substrates.

-

Reaction Termination: Stop the reaction by adding acid.

-

Quantification: Directly analyze the reaction mixture by HPLC. The enzymatically formed SAH is detected by its UV absorbance at 258 nm and quantified.

Conclusion

The biosynthesis of phenylethanolamines is a fundamental physiological pathway with significant implications for health and disease. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to its complex regulatory mechanisms, is paramount for the development of novel therapeutics targeting a wide range of disorders, including hypertension, psychiatric conditions, and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of biomedical science.

References

- 1. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-base chemistry of the reaction of aromatic L-amino acid decarboxylase and dopa analyzed by transient and steady-state kinetics: preferential binding of the substrate with its amino group unprotonated - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Phenylethanolamine A in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanolamine A, a biogenic trace amine, plays a significant role in various physiological processes across different biological kingdoms. Structurally related to catecholamine neurotransmitters, its natural occurrence has garnered considerable interest within the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its presence in animals, plants, and microorganisms. The document further outlines the methodologies for its extraction and quantification and presents key biosynthetic and metabolic pathways. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of relevant pathways and workflows are included to facilitate a comprehensive understanding.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of organisms, from vertebrates to plants. The following tables summarize the quantitative data available in the scientific literature regarding its concentration in various natural sources.

Table 1: Concentration of this compound in Animal Tissues

| Animal Species | Tissue/Sample Type | Concentration Range | Method of Analysis | Reference |

| Swine | Hair | 14.8 ± 3.6 ng/g | LC-MS/MS | [1] |

| Swine | Hair | 25.8 ± 7.6 ng/g | LC-MS/MS | [1] |

| Sheep | Hair | 23.4 ± 6.6 ng/g | LC-MS/MS | [1] |

| Various | Tissues, Hair, Feed | CCα: 0.10-0.26 µg/kg | UHPLC-ESI-MS/MS | [2][3] |

| CCβ: 0.20-0.37 µg/kg | ||||

| Mouse | Brain | ~5 ng/g (wet wt) | HPLC-Fluorometry |

CCα: Decision limit; CCβ: Detection capability

Table 2: Reported Presence of this compound and Related Compounds in Other Organisms

| Organism | Compound | Note | Reference |

| Pogostemon cablin (Patchouli) | This compound reported | Quantitative data not available in the reviewed literature. | |

| Apis cerana (Asiatic honey bee) | This compound reported | Component of interest in metabolomic studies. | |

| Escherichia coli | 2-Hydroxyphenethylamine | A synonym for Phenylethanolamine. | |

| Marine Macroalgae | Phenethylamine | Hypothesized to act as a feeding deterrent. |

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Below are detailed protocols for its extraction and analysis from animal and plant tissues.

Protocol 1: Extraction and Quantification of this compound from Animal Tissues

This protocol is based on the method described by Zhang et al. (2012) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup method.

1. Sample Preparation and Extraction:

- Homogenize 2.0 g of tissue sample.

- Add 10 mL of acetonitrile/water (80:20, v/v) and the internal standard (this compound-D3).

- Vortex for 1 minute.

- Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate).

- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

- Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

3. Analysis by UHPLC-MS/MS:

- Take an aliquot of the cleaned extract.

- For hair samples, dry the extract under nitrogen and reconstitute in the mobile phase. For other tissues, dilute the extract with 0.1% formic acid in water.

- Inject the sample into the UHPLC-MS/MS system.

- Chromatographic Conditions:

- Column: Waters Acquity BEH C18

- Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.

- Mass Spectrometry Conditions:

- Ionization: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and its internal standard.

Protocol 2: General Method for Extraction of Phenolic Compounds from Plant Material

This protocol is a generalized procedure adapted from various sources for the extraction of phenolic compounds, which would include this compound, from plant tissues.

1. Sample Preparation:

- Collect fresh plant material (e.g., leaves of Pogostemon cablin).

- Dry the material to a constant weight (using air drying, oven drying at low temperatures, or freeze-drying) to prevent enzymatic degradation.

- Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Maceration: Soak the powdered plant material in a solvent (e.g., 80% methanol or ethanol) in a sealed container for a period of 3 days with occasional agitation.

- Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent. The solvent is continuously vaporized, condensed, and passed through the plant material.

- Filter the extract to remove solid plant debris.

3. Purification and Analysis:

- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

- Analyze the purified extract using HPLC or GC-MS for the identification and quantification of this compound. Derivatization may be necessary for GC-MS analysis.

Signaling and Metabolic Pathways

The biosynthesis and metabolism of this compound are intrinsically linked to the broader pathways of aromatic amino acid and catecholamine metabolism.

Biosynthesis of Phenylalanine in Plants

This compound is derived from the amino acid phenylalanine. The biosynthesis of phenylalanine in plants primarily occurs through the shikimate pathway.

Metabolism of Phenylethanolamine in Animals

In animals, phenylethylamines are metabolized through a series of enzymatic reactions, primarily involving monoamine oxidase (MAO) and aldehyde dehydrogenase.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Conclusion

This compound is a naturally occurring compound found across various biological systems. While its presence in animal tissues is well-documented with quantitative data, its occurrence and concentration in plants, insects, and marine organisms require further investigation. The analytical methodologies, particularly those employing mass spectrometry, provide the necessary sensitivity and specificity for its detection and quantification in complex matrices. The biosynthetic and metabolic pathways outlined in this guide offer a foundation for understanding its physiological roles and provide a basis for future research in drug discovery and development. The continued exploration of the natural sources and biological activities of this compound holds significant promise for advancing our understanding of its importance in health and disease.

References

- 1. Accumulation and Determination of this compound Residue in Hair of Swine and Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of Phenylethanolamine

Introduction

Phenylethanolamine, systematically known as 2-Amino-1-phenylethanol, is a chiral compound with significant relevance in the pharmaceutical and biomedical fields. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is structurally related to key neurotransmitters like norepinephrine. Due to its chirality, it exists as two enantiomers, (R)-(-)- and (S)-(+)-phenylethanolamine, which may exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the separation and quantification of these enantiomers is paramount for quality control, drug development, and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chiral compounds, offering high resolution and sensitivity. This application note details a chiral HPLC method for the enantioselective analysis of 2-Amino-1-phenylethanol.

Materials and Methods

A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability in resolving a variety of chiral compounds, including amino alcohols.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or a cyclodextrin-based column (e.g., Chiral CD-PH), is recommended.

-

Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. To improve peak shape and resolution for basic compounds like phenylethanolamine, additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) are often used. A representative mobile phase could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at 254 nm is suitable for phenylethanolamine due to the presence of the phenyl group.

-

Injection Volume: 10 µL.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of a validated chiral HPLC method for 2-Amino-1-phenylethanol, based on typical values for similar analyses.

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 2-5 µg/mL |

| Limit of Quantification (LOQ) | 7-15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Resolution (Rs) | > 1.5 |

Experimental Protocol

This protocol provides a step-by-step guide for the enantioselective analysis of 2-Amino-1-phenylethanol using HPLC.

1. Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).

-

Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

2. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Amino-1-phenylethanol and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL for linearity assessment.

3. Sample Preparation:

-

Accurately weigh the sample containing 2-Amino-1-phenylethanol.

-

Dissolve the sample in the mobile phase to obtain a theoretical concentration within the linearity range of the method.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis:

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector wavelength to 254 nm.

-

Inject 10 µL of the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

5. Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (if a pure enantiomer standard is available) or by consistent elution order.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of each enantiomer in the sample using the calibration curve.

-

Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the chiral HPLC analysis of 2-Amino-1-phenylethanol.

Caption: Principle of chiral separation by HPLC.

Application Note: Quantitative Analysis of Phenylethanolamine A in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Phenylethanolamine A in urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a comprehensive sample preparation procedure involving enzymatic hydrolysis, liquid-liquid extraction, and solid-phase extraction to ensure high recovery and minimize matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using an MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for research and drug development applications.

Principle

The method involves the enzymatic hydrolysis of conjugated this compound in urine, followed by the addition of a stable isotope-labeled internal standard (this compound-D3) for accurate quantification.[1] The analyte and internal standard are then extracted from the urine matrix using liquid-liquid extraction (LLE) and further purified by solid-phase extraction (SPE).[1] The purified extract is analyzed by a reverse-phase LC-MS/MS system. The identification and quantification are performed using electrospray ionization in positive mode (ESI+) with MRM, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

Materials and Reagents

-

Standards: this compound, this compound-D3 (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Formic Acid (all LC-MS grade)

-

Reagents: Ammonium formate, Deionized water (18.2 MΩ·cm)

-

Enzyme: β-glucuronidase/arylsulfatase

-

SPE Cartridges: Mixed-mode Cation Exchange (MCX) SPE columns[1]

-

Apparatus: LC-MS/MS system, SPE manifold, nitrogen evaporator, centrifuges, analytical balance, vortex mixer.

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-D3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. A typical concentration range is 0 to 50 µg/L.[1]

-